1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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Overview
Description
1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones It is characterized by the presence of a butyl group, a fluorobenzyl group, and a hydroxy group attached to a pyridinone ring
Mechanism of Action
Target of Action
The primary target of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, also known as FUB-144, is the CB1 receptor . The CB1 receptor is a part of the endocannabinoid system in the human body, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory .
Mode of Action
FUB-144 acts as a potent agonist for the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, FUB-144 binds to the CB1 receptor and activates it, leading to various changes in the body’s physiological processes .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics that can influence its bioavailability and effects .
Result of Action
The activation of the CB1 receptor by FUB-144 can lead to a variety of effects at the molecular and cellular level. These effects can include changes in the release of neurotransmitters, alterations in pain perception, and modifications in mood and appetite . The specific effects can vary greatly depending on the individual and the context of use .
Action Environment
The action, efficacy, and stability of FUB-144 can be influenced by various environmental factors. These can include the presence of other substances, the individual’s physiological state, and the specific context of use . .
Preparation Methods
The synthesis of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-pyridone derivatives.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions using 4-fluorobenzyl halides.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone can be compared with other pyridinone derivatives, such as:
1-Butyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-Butyl-3-(4-methylbenzyl)-4-hydroxy-2(1H)-pyridinone: Contains a methyl group instead of fluorine, potentially altering its chemical properties and applications.
1-Butyl-3-(4-nitrobenzyl)-4-hydroxy-2(1H)-pyridinone: The presence of a nitro group can significantly change its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can enhance its stability and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
1-butyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-2-3-9-18-10-8-15(19)14(16(18)20)11-12-4-6-13(17)7-5-12/h4-8,10,19H,2-3,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGSZOAGSRWDLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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